6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core substituted with a bromo group and a piperazine ring The piperazine ring is further substituted with a sulfonyl group attached to a 5-chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core The core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable bromo-substituted benzaldehyde under acidic conditionsFinally, the 5-chlorothiophene moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromo group can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity to certain proteins, while the benzo[d]thiazole core can facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorothiophene: Shares the thiophene ring but lacks the benzo[d]thiazole core and piperazine ring.
2-(4-(5-Chlorothiophen-2-yl)piperazin-1-yl)benzo[d]thiazole: Similar structure but without the bromo substitution.
Uniqueness
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzo[d]thiazole core and the sulfonyl-substituted piperazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-bromo-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2S3/c16-10-1-2-11-12(9-10)23-15(18-11)19-5-7-20(8-6-19)25(21,22)14-4-3-13(17)24-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPZTWUAHAGNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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